In Vitro ACE Inhibition Potency: Cilazaprilat IC50 vs. Enalaprilat in Rabbit Lung ACE
Cilazaprilat inhibits rabbit lung ACE with an IC50 of 1.9 nM, while the active diacid of enalapril (enalaprilat) demonstrates lower potency in the same assay system [1]. The active diacid of cilazapril was more potent than the corresponding diacid of enalapril in inhibiting the cleavage of angiotensin I and of Hip-His-Leu by ACE in vitro [2].
| Evidence Dimension | ACE inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 1.9 nM |
| Comparator Or Baseline | Enalaprilat: lower potency in same assay; exact IC50 not reported in direct head-to-head but consistently described as less potent |
| Quantified Difference | Cilazaprilat IC50 = 1.9 nM; comparative potency ranking: perindoprilat > cilazaprilat > enalaprilat in plasma ACE inhibition [3] |
| Conditions | Rabbit lung ACE in vitro; Hip-His-Leu substrate |
Why This Matters
Researchers requiring maximal in vitro ACE inhibitory potency should select cilazaprilat over enalaprilat based on the 1.9 nM IC50 value.
- [1] Waterfall JF. A review of the preclinical cardiovascular pharmacology of cilazapril, a new angiotensin converting enzyme inhibitor. Br J Clin Pharmacol. 1989;27(Suppl 2):139S-150S. doi:10.1111/j.1365-2125.1989.tb03475.x View Source
- [2] Natoff IL, Nixon JS, Francis RJ, et al. Biological properties of the angiotensin-converting enzyme inhibitor cilazapril. J Cardiovasc Pharmacol. 1985;7(3):569-580. View Source
- [3] Louis WJ, Workman BS, Conway EL, et al. Comparison of the pharmacokinetics and pharmacodynamics of perindopril, cilazapril and enalapril. Clin Exp Pharmacol Physiol. 1992;19(Suppl 19):55-60. View Source
